(1R*,4R*)-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyclohexane ring substituted with a pyrazine moiety and two amine groups, making it a versatile molecule for various chemical reactions and biological interactions.
Scientific Research Applications
Crystal Packing and Molecular Interactions
Research by Lai et al. (2006) on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlights the significance of C–H⋯N, C–H⋯π and π⋯π interactions in crystal packing. These interactions facilitate linear chains and layer structures, contributing to the understanding of molecular assembly and solid-state behavior of such compounds (Lai, Mohr, & Tiekink, 2006).
Catalytic Applications and Luminescence
Cheng et al. (2013) discovered that chiral mononuclear and one-dimensional cadmium(II) complexes constructed by derivatives of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine exhibit luminescent properties and may serve as optical materials. Their study emphasizes the role of positional isomerism in the formation of these complexes and suggests potential applications in material science (Cheng, Cao, Zhang, Zhang, Gou, & Fang, 2013).
Enantioselective Synthesis
Liu et al. (2014) explored the use of copper(II) complexes of novel chiral N‐monoalkyl cyclohexane‐1,2‐diamines in catalyzing asymmetric Henry reactions. This study revealed that these complexes facilitate high yields and good enantiomeric excesses in the synthesis of β-nitroalcohol from benzaldehyde and nitromethane, indicating the potential of such complexes in asymmetric synthesis (Liu, Gou, & Li, 2014).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R*,4R*)-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the desired substituents.
Introduction of the Pyrazine Group: The pyrazine moiety is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the cyclohexane intermediate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyrazine ring to a more saturated form, altering its electronic properties.
Substitution: The pyrazine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Saturated pyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry due to its ability to donate electron pairs.
Catalysis: Acts as a catalyst or catalyst precursor in organic synthesis.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a drug candidate due to its bioactive pyrazine moiety.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or structural properties.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazine ring can engage in π-π stacking interactions, while the amine groups can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (1R,4R)-1-N-(Pyridin-2-yl)cyclohexane-1,4-diamine dihydrochloride:** Similar structure but with a pyridine ring instead of pyrazine.
- (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride:** Contains a pyrimidine ring, offering different electronic properties.
Uniqueness:
Pyrazine Moiety: The pyrazine ring in (1R*,4R*)-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride provides unique electronic properties and reactivity compared to pyridine or pyrimidine analogs.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable molecule for drug discovery and development.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-N-pyrazin-2-ylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;;/h5-9H,1-4,11H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCBPTYRKJPYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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